molecular formula C20H32INO B310921 N-(4-iodophenyl)tetradecanamide

N-(4-iodophenyl)tetradecanamide

Cat. No.: B310921
M. Wt: 429.4 g/mol
InChI Key: KVWVPCKZFPRETN-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)tetradecanamide is a chemical compound of interest in biochemical and pharmacological research. This molecule features a tetradecanamide (myristamide) chain linked to a 4-iodophenyl group . The structure suggests potential application as a substrate or inhibitor in studies of enzyme activity or cellular signaling pathways. The iodine atom on the phenyl ring makes it a potential candidate for use in radiopharmaceutical precursor development, similar to other iodinated aromatic compounds investigated for targeted therapies . Researchers may explore its physicochemical properties, such as an estimated melting point based on analogous structures, for experimental design . This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H32INO

Molecular Weight

429.4 g/mol

IUPAC Name

N-(4-iodophenyl)tetradecanamide

InChI

InChI=1S/C20H32INO/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(23)22-19-16-14-18(21)15-17-19/h14-17H,2-13H2,1H3,(H,22,23)

InChI Key

KVWVPCKZFPRETN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)I

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent on the phenyl ring significantly impacts molecular properties. Key comparisons include:

Compound Name Substituent Molecular Weight Solubility (RT) Key Properties
N-(4-Iodophenyl)tetradecanamide 4-Iodo ~445.3 g/mol* Soluble in DCM/CHCl₃ High hydrophobicity; electron-withdrawing iodine enhances resonance stabilization of amide
N-(4-Hydroxyphenyl)tetradecanamide 4-Hydroxy ~335.5 g/mol* Moderate in polar solvents Hydrogen bonding capacity; increased polarity
N-(2-Phenylethyl)tetradecanamide Phenethyl ~331.4 g/mol Lipophilic Flexible alkyl chain improves membrane permeability
N-(4-Nitrophenyl)octadecanamide 4-Nitro ~404.6 g/mol Low aqueous solubility Strong electron-withdrawing nitro group increases reactivity

*Calculated based on molecular formula.

Key Observations :

  • Iodine vs.
  • Iodine vs. Nitro Groups : While both are electron-withdrawing, the nitro group (in N-(4-nitrophenyl)octadecanamide) induces greater resonance effects, whereas iodine’s bulkiness may hinder steric interactions in enzyme binding .
Antifungal and Enzyme Inhibition
  • N-Myristoyltransferase (NMT) Inhibition : In a 2023 study, myristic acid derivatives with aryl substituents, including N-(4-hydroxyphenyl)tetradecanamide (3t), showed moderate NMT inhibition. The 4-iodo analog’s larger halogen may improve target binding through hydrophobic interactions .
  • This trend may extend to tetradecanamides.
Antifungal Activity
  • Natural Derivatives : N-(2-Phenylethyl)tetradecanamide, isolated from marine sponges, exhibits antifungal properties. The 4-iodo analog’s increased hydrophobicity could enhance antifungal efficacy by improving cellular uptake .

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